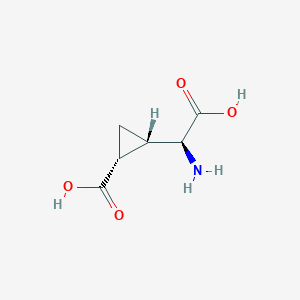

(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The term “cis-” refers to a specific type of geometric isomerism in organic chemistry, where two substituents are on the same side of a double bond or a ring structure. This is in contrast to “trans-” isomers, where the substituents are on opposite sides. The prefix “cis-” is derived from Latin, meaning “on this side.” Geometric isomerism is significant because it can lead to compounds with different physical and chemical properties despite having the same molecular formula .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of cis-isomers often involves specific reaction conditions to ensure that the substituents are positioned on the same side of the double bond or ring. For example, the synthesis of cis-1,2-dichloroethene can be achieved through the dehydrohalogenation of 1,2-dichloroethane under controlled conditions . The reaction typically requires a strong base such as potassium hydroxide in an alcoholic solution, and the temperature must be carefully regulated to favor the formation of the cis-isomer.

Industrial Production Methods

In industrial settings, the production of cis-isomers can involve catalytic hydrogenation processes. For instance, the hydrogenation of alkynes in the presence of a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate) selectively produces cis-alkenes . This method is widely used in the production of various cis-isomers on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

Cis-isomers undergo a variety of chemical reactions, including:

Oxidation: Cis-isomers can be oxidized to form epoxides or diols.

Reduction: Cis-isomers can be reduced to form alkanes.

Substitution: Cis-isomers can undergo substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Peracids, potassium permanganate

Reducing agents: Hydrogen gas with a catalyst, sodium borohydride

Bases: Sodium hydroxide, potassium hydroxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of cis-2-butene with a peracid yields cis-2,3-epoxybutane, while the reduction of cis-2-butene with hydrogen gas produces butane .

Applications De Recherche Scientifique

Cis-isomers have a wide range of applications in scientific research:

Chemistry: Cis-isomers are used as intermediates in the synthesis of various organic compounds.

Biology: Cis-isomers play a crucial role in biological systems.

Medicine: Cisplatin, a cis-isomer, is a widely used chemotherapy drug for treating various cancers.

Industry: Cis-isomers are used in the production of polymers, pharmaceuticals, and agrochemicals.

Mécanisme D'action

The mechanism of action of cis-isomers depends on their specific structure and the context in which they are used. For example, cisplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription, leading to cell death . The molecular targets and pathways involved in the action of cisplatin include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Cis-isomers are often compared with their trans counterparts to highlight their unique properties:

Cis-2-butene vs. Trans-2-butene: Cis-2-butene has a higher boiling point due to the presence of a dipole moment, while trans-2-butene has a lower boiling point because the dipole moments cancel out.

Cisplatin vs. Transplatin: Cisplatin is an effective chemotherapy drug, while transplatin is not, due to differences in their ability to form cross-links with DNA.

Similar compounds include:

Trans-isomers: These are the geometric isomers where substituents are on opposite sides of the double bond or ring.

E/Z isomers: These are another type of geometric isomerism based on the priority of substituents around the double bond.

Propriétés

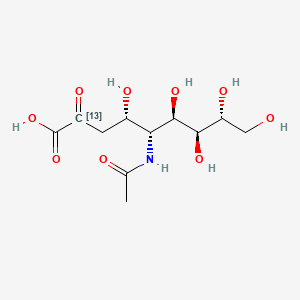

Formule moléculaire |

C6H9NO4 |

|---|---|

Poids moléculaire |

159.14 g/mol |

Nom IUPAC |

(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1 |

Clé InChI |

GZOVEPYOCJWRFC-NUNKFHFFSA-N |

SMILES isomérique |

C1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |

SMILES canonique |

C1C(C1C(=O)O)C(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)

![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)

![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)